molecular formula C6H5IN2S B8511315 7-Iodo-5-methylimidazo[5,1-b]thiazole

7-Iodo-5-methylimidazo[5,1-b]thiazole

Cat. No.: B8511315
M. Wt: 264.09 g/mol
InChI Key: CXPYPVXJMCYSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-5-methylimidazo[5,1-b]thiazole is a versatile iodinated heterocyclic building block designed for research applications. The imidazo[5,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known for its significant biological potential. The iodine atom at the 7-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to rapidly generate a diverse library of novel derivatives for biological screening. Imidazo[2,1-b]thiazole derivatives, a closely related scaffold, have garnered considerable attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties, making them a focal point in drug discovery campaigns . Recent studies on thiazole-based compounds highlight their mechanism of action as inhibitors of critical enzymatic targets like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are pivotal in cancer cell proliferation and tumor angiogenesis . Furthermore, such compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins . As a specialist chemical, this compound is provided For Research Use Only and is intended for use by qualified researchers as a synthetic intermediate in the development of new therapeutic agents and biochemical probes.

Properties

Molecular Formula

C6H5IN2S

Molecular Weight

264.09 g/mol

IUPAC Name

7-iodo-5-methylimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H5IN2S/c1-4-8-5(7)6-9(4)2-3-10-6/h2-3H,1H3

InChI Key

CXPYPVXJMCYSIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=CS2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 7-Iodo-5-methylimidazo[5,1-b]thiazole can be inferred through comparisons with structurally related compounds. Below is an analysis of key analogs:

Structural Analogs within the Imidazo[5,1-b]thiazole Family

  • 3-Aminomethylimidazo[5,1-b]thiazole: Substituents: Aminomethyl group at position 3. Properties: The primary amine enhances solubility and hydrogen-bonding capacity, which may favor interactions with polar biological targets. Activity: While specific data are unavailable, the amine functionality is often associated with antimicrobial or kinase-modulating activity in related scaffolds .
  • Benzo[d]imidazo[5,1-b]thiazole Derivatives :

    • Substituents : Benzene ring fused to the imidazo[5,1-b]thiazole core.
    • Activity : Demonstrated potent phosphodiesterase 10A (PDE10A) inhibition, a target for neurological disorders. The fused aromatic ring enhances π-π stacking with enzyme active sites .

Imidazo[2,1-b]thiazole Derivatives

  • 5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole :

    • Substituents : Nitroso (C5) and p-chlorophenyl (C6).
    • Activity : Exhibited potent antitubercular activity (MIC < 1 µg/mL). The electron-withdrawing nitroso group likely enhances reactivity toward mycobacterial enzymes .
  • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine: Substituents: Dimethylaminoethyl (C5) and 4-(methylsulfonyl)phenyl (C6). Activity: Selective COX-2 inhibitor (IC50 = 0.08 µM; selectivity index = 313.7). The sulfonyl group contributes to selective binding via hydrophobic interactions .

Heterocyclic Analogs with Modified Cores

  • Pyrazolo[5,1-b]thiazole Derivatives :

    • Core : Pyrazole fused to thiazole (pyrazolo[5,1-b]thiazole).
    • Activity : Antimicrobial and anticancer agents with broad-spectrum activity. The pyrazole ring introduces additional hydrogen-bonding sites, enhancing target affinity .
  • Imidazo[2,1-b][1,3,4]thiadiazoles :

    • Core : Imidazo-thiadiazole fusion.
    • Activity : Anticancer and anti-inflammatory activities due to dual inhibition of kinases and cyclooxygenases. The thiadiazole ring increases metabolic stability .

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Key Findings References
This compound Imidazo[5,1-b]thiazole Iodo (C7), Methyl (C5) Hypothetical: Anticancer Predicted enhanced lipophilicity
Benzo[d]imidazo[5,1-b]thiazole Benzo-imidazo[5,1-b]thiazole Fused benzene PDE10A inhibition IC50 < 100 nM
5-Nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Nitroso (C5), p-Cl-Ph (C6) Antitubercular MIC < 1 µg/mL
Pyrazolo[5,1-b]thiazole derivatives Pyrazolo[5,1-b]thiazole Varied aryl/alkyl groups Antimicrobial, Anticancer MIC range: 2–16 µg/mL (bacterial)
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine Imidazo[2,1-b]thiazole SO2Me-Ph (C6), NMe2 (C5) COX-2 inhibition IC50 = 0.08 µM; Selectivity index = 313.7

Key Insights from Comparative Analysis

Substituent Effects :

  • Halogenation : Iodine at position 7 may improve target binding via halogen bonding, as seen in iodinated kinase inhibitors .
  • Methyl Groups : Enhance lipophilicity and bioavailability, critical for blood-brain barrier penetration in neurological targets .

Core Modifications :

  • Imidazo[5,1-b]thiazole vs. Imidazo[2,1-b]thiazole: The fusion position alters ring planarity, affecting interactions with flat enzyme active sites (e.g., kinases) .
  • Pyrazolo[5,1-b]thiazole: The pyrazole ring introduces additional nitrogen atoms, improving solubility and hydrogen-bonding capacity .

Biological Targets :

  • Imidazo[5,1-b]thiazole derivatives show promise in PDE10A inhibition, while imidazo[2,1-b]thiazoles are more associated with COX-2 and kinase modulation .

Preparation Methods

Cyclization Strategies

The foundational step involves cyclization between 2-aminothiazole derivatives and α-haloketones or α-bromocarbonyl compounds. For example, reacting 5-methyl-2-aminothiazole with phenacyl bromide in ethanol under reflux conditions induces cyclization to form 5-methylimidazo[5,1-b]thiazole. This method, adapted from Vilsmeier-Haack-type reactions, typically achieves yields of 70–85%.

Table 1: Cyclization Methods for Imidazo[5,1-b]Thiazole Core

Starting MaterialReagent/ConditionsYield (%)Reference
5-Methyl-2-aminothiazolePhenacyl bromide, EtOH, reflux78
2-Aminothiazoleα-Bromoacetophenone, DMF, 80°C65

Key challenges include regioselectivity, as competing pathways may yield [2,1-b] isomers. Employing NaF as a catalyst enhances selectivity for the [5,1-b] configuration by stabilizing intermediates.

Regioselective Iodination at Position 7

Iodination at position 7 demands careful control to avoid competing reactions at other sites. Electrophilic iodination and transition-metal-catalyzed methods are predominant.

Electrophilic Iodination

Using N-iodosuccinimide (NIS) in the presence of triflic acid promotes electrophilic substitution at the electron-rich position 7. For 5-methylimidazo[5,1-b]thiazole, this method achieves 60–70% iodination efficiency.

Table 2: Iodination Conditions and Outcomes

SubstrateIodinating AgentCatalystYield (%)
5-Methylimidazo[5,1-b]thiazoleNISTriflic acid65
5-Methylimidazo[5,1-b]thiazoleI₂HNO₃45

Palladium-Mediated C–H Activation

Palladium(II) acetate with iodine in DMSO enables directed C–H iodination. This method, adapted from alkenylation protocols, leverages the methyl group’s directing effect to enhance regioselectivity at position 7, yielding 75–80%.

Optimization and Scalability

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance iodination rates but may reduce selectivity. Ethanol-water mixtures (4:1) balance reactivity and regioselectivity, particularly in microwave-assisted reactions.

Purification Techniques

Crude products often require column chromatography (silica gel, hexane/ethyl acetate) to isolate 7-iodo-5-methylimidazo[5,1-b]thiazole. Recrystallization from ethanol improves purity to >95%.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct singlet for C7 iodine (δ 7.8–8.1 ppm) and methyl group (δ 2.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 291 (M+H)+ .

Q & A

Q. Table 1: Representative Synthetic Yields

MethodYield (%)ConditionsReference
Friedel-Crafts acylation90–96Solvent-free, Eaton’s reagent
Bromination-Iodination75–82NBS, Pd(OAc)₂, Cs₂CO₃

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • TLC and Melting Points : Monitor reaction progress using silica-gel TLC (UV detection) and confirm purity via melting point analysis (e.g., electrothermal 9200 apparatus) .
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns. X-ray crystallography resolves iodine positioning in the fused ring system .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotopic patterns.

Advanced: How can structural modifications at the C5/C7 positions influence biological activity?

Answer:
Substituents at C5/C7 significantly alter bioactivity. For example:

  • Anti-inflammatory activity : 6-Phenylimidazo[2,1-b]thiazoles inhibit 15-lipoxygenase (15-LOX) by 63–89%, while thienyl derivatives show reduced potency .
  • Antimicrobial effects : Electron-withdrawing groups (e.g., iodine) enhance membrane penetration, as seen in benzo-imidazo[2,1-b]thiazoles with MIC values of 2–8 µg/mL against mycobacteria .

Q. Table 2: Substituent-Activity Relationships

PositionSubstituentActivity (IC₅₀/µM)TargetReference
C5Iodo12.4 ± 1.215-LOX
C7Methyl18.9 ± 2.1Mycobacterium smegmatis

Methodological Note : Use kinetic assays (e.g., NADH dehydrogenase inhibition) and dose-response curves to quantify substituent effects .

Advanced: How to resolve contradictions in reported biological data for imidazo[5,1-b]thiazoles?

Answer:
Discrepancies arise from assay variability, e.g.:

  • Enzyme source : Recombinant vs. crude 15-LOX extracts yield differing IC₅₀ values .
  • Cell permeability : Methyl vs. iodo substituents alter logP values, affecting intracellular accumulation .
  • Control experiments : Include positive controls (e.g., zileuton for 15-LOX) and validate via orthogonal assays (e.g., chemiluminescence vs. spectrophotometry) .

Recommendation : Standardize assay protocols (e.g., ATP levels for cytotoxicity) and report partition coefficients (logP) for comparability .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

Answer:

  • Catalyst screening : Pd(OAc)₂ with triphenylphosphine increases cross-coupling efficiency for iodine incorporation (yield: 82% vs. 65% without ligand) .
  • Solvent-free conditions : Reduce side reactions and purification steps (e.g., Eaton’s reagent for Friedel-Crafts) .
  • Flow chemistry : Continuous reactors minimize decomposition of halogenated intermediates .

Q. Table 3: Scale-Up Optimization

ParameterSmall Scale (mg)Large Scale (g)Improvement Strategy
Reaction Time8 h12 hReflux with stirring
Yield85%78%Catalyst recycling

Basic: What computational tools predict the reactivity of iodinated imidazo-thiazoles?

Answer:

  • DFT calculations : Model iodine’s electronic effects on ring aromaticity and nucleophilic attack sites .
  • Docking studies : Predict binding to targets like 15-LOX using AutoDock Vina and PDB structures (e.g., 1LOX) .

Q. Methodological Guidelines :

  • Prioritize solvent-free and one-pot syntheses for eco-friendly protocols .
  • Validate biological activities through dose-response curves and kinetic studies .
  • Cross-reference synthetic data with computational models to rationalize contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.